molecular formula C7H17ClSi B3056973 (Chloromethyl)(triethyl)silane CAS No. 757-34-6

(Chloromethyl)(triethyl)silane

Cat. No.: B3056973
CAS No.: 757-34-6
M. Wt: 164.75 g/mol
InChI Key: CPODEILXGCHNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)(triethyl)silane is an organosilicon compound with the chemical formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)(triethyl)silane can be synthesized through the reaction of triethylsilane with chloromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to remove any impurities.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.

Major Products:

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

(Chloromethyl)(triethyl)silane is used in various fields of scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: It is utilized in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential in drug development and delivery systems.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (Chloromethyl)(triethyl)silane involves the reactivity of the chloromethyl group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted silanes. The compound can also undergo hydrolysis, resulting in the formation of silanols and hydrochloric acid.

Comparison with Similar Compounds

    (Chloromethyl)trimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.

    (Chloromethyl)triisopropylsilane: Similar but with isopropyl groups.

Uniqueness: (Chloromethyl)(triethyl)silane is unique due to its specific reactivity and the presence of ethyl groups, which can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

chloromethyl(triethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODEILXGCHNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294483
Record name (chloromethyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-34-6
Record name NSC96810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROMETHYL-TRIETHYL-SILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)(triethyl)silane
Reactant of Route 2
(Chloromethyl)(triethyl)silane
Reactant of Route 3
(Chloromethyl)(triethyl)silane
Reactant of Route 4
(Chloromethyl)(triethyl)silane
Reactant of Route 5
(Chloromethyl)(triethyl)silane
Reactant of Route 6
(Chloromethyl)(triethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.